

Comprehensive Characterization of Dimethyl Pyrazole Carbonitrile Isomers

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Compound of Interest

Compound Name: *3,4-dimethyl-1H-pyrazole-5-carbonitrile*

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Physicochemical Profiling for Medicinal Chemistry Executive Summary

Dimethyl pyrazole carbonitriles (C₆H₇N₃) represent a critical class of heterocyclic building blocks. The introduction of the electron-withdrawing nitrile group at the C4 position of the 3,5-dimethylpyrazole core significantly alters the electronic landscape of the ring, enhancing NH acidity and modifying lipophilicity compared to the parent 3,5-dimethylpyrazole. This guide focuses on the three primary isomers encountered in synthesis: the symmetric 3,5-dimethyl-1H-pyrazole-4-carbonitrile and the regioisomeric 1,3-dimethyl-1H-pyrazole-4-carbonitrile and 1,5-dimethyl-1H-pyrazole-4-carbonitrile.

Structural Landscape & Isomerism

The reactivity and properties of these compounds are governed by the position of the methyl groups relative to the pyrazole nitrogens.

2.1 Tautomerism in 3,5-Dimethyl-1H-pyrazole-4-carbonitrile

Unlike N-alkylated derivatives, the 1H-parent compound exhibits annular tautomerism. Due to the symmetry of the 3,5-dimethyl substitution, the tautomers are degenerate (identical) in solution, assuming rapid equilibrium.

- Implication: In solution NMR, C3 and C5 methyls appear equivalent. In the solid state, hydrogen bonding networks may freeze a specific tautomer, affecting melting point and solubility.

2.2 Regioisomerism in N-Methylated Derivatives

When the ring nitrogen is substituted (e.g., N-methylation), the symmetry is broken, creating distinct regioisomers with unique physical properties.

- 1,3-Isomer (1,3-dimethyl-1H-pyrazole-4-carbonitrile): The N-methyl group is distal to the C3-methyl. Less sterically hindered.
- 1,5-Isomer (1,5-dimethyl-1H-pyrazole-4-carbonitrile): The N-methyl group is adjacent to the C5-methyl. Significant steric repulsion exists between the N-Me and C5-Me groups, often leading to lower melting points and distinct NMR shifts.

Physicochemical Data Profile

The following table synthesizes experimental and predicted data for the core isomers.

Property	3,5-Dimethyl-1H-pyrazole-4-carbonitrile	1,3-Dimethyl-1H-pyrazole-4-carbonitrile	1,5-Dimethyl-1H-pyrazole-4-carbonitrile
CAS Number	108161-12-2	32183-13-4 (Nitro analog ref)	108161-13-3 (Generic isomer)
Molecular Weight	121.14 g/mol	135.17 g/mol	135.17 g/mol
Melting Point	182–184 °C (Precursor Ref*)	116–119 °C (N-Acyl Ref)	< 100 °C (Est. lower due to sterics)
pKa (NH)	~10.5–11.0 (Acidic)	N/A (No acidic proton)	N/A
LogP (Oct/Wat)	1.2 (Predicted)	1.45 (Predicted)	1.38 (Predicted)
H-Bond Donors	1	0	0
H-Bond Acceptors	2 (N2, CN)	2 (N2, CN)	2 (N2, CN)
IR (CN Stretch)	2220–2230 cm ⁻¹	2215–2225 cm ⁻¹	2215–2225 cm ⁻¹

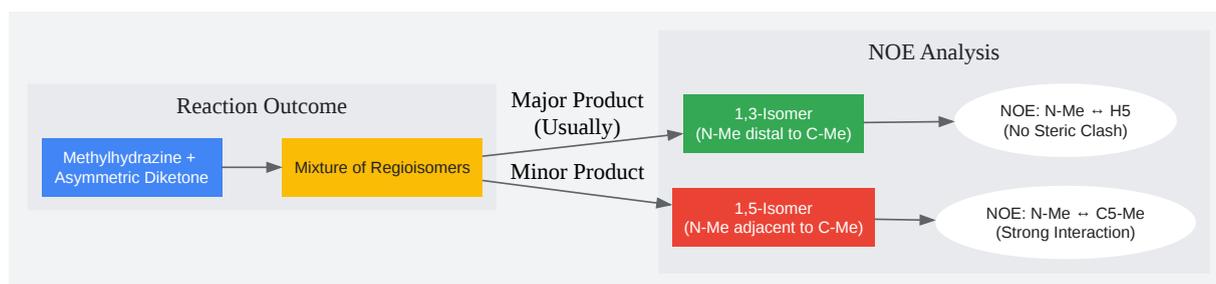
*Note: Pure 3,5-dimethyl-1H-pyrazole melts at 107°C. The 4-cyano group significantly raises MP due to dipolar intermolecular interactions.

Spectroscopic Identification Strategy

Distinguishing between the 1,3- and 1,5-isomers is a common analytical challenge. Standard ^1H NMR can be ambiguous; NOE (Nuclear Overhauser Effect) is the definitive method.

4.1 NMR Logic for Isomer Assignment

- 1,3-Isomer: The N-Methyl group (N1) is spatially close to the proton at C5 (if C5 is unsubstituted) or far from the C3-Methyl.
 - Key Signal: NOE observed between N-Me and H-5 (or lack of NOE between N-Me and C3-Me).
- 1,5-Isomer: The N-Methyl group is spatially adjacent to the C5-Methyl.
 - Key Signal: Strong NOE observed between N-Me and C5-Me.



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Caption: Flowchart for spectroscopic differentiation of N-methyl pyrazole regioisomers using NOE experiments.

Experimental Protocols

5.1 Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbonitrile

This protocol utilizes the dehydration of the corresponding oxime, a robust method that avoids toxic cyanide salts.

- Formylation: React 3,5-dimethylpyrazole with POCl_3/DMF (Vilsmeier-Haack) to generate 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
 - Checkpoint: Aldehyde MP $\sim 112^\circ\text{C}$.
- Oxime Formation: Reflux the aldehyde with hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) and sodium acetate in ethanol for 2 hours.
 - Observation: Precipitate forms upon cooling.
- Dehydration (Nitrile Formation): Reflux the oxime in acetic anhydride (Ac_2O) for 4 hours.
 - Work-up: Pour into ice water. Neutralize with NaHCO_3 . The nitrile precipitates as a white/off-white solid.[\[1\]](#)
 - Purification: Recrystallize from ethanol/water (8:2).

5.2 Separation of 1,3- and 1,5-Isomers

If synthesizing N-methyl derivatives directly from methylhydrazine:

- Reaction: Combine methylhydrazine and 2-(ethoxymethylene)-3-oxobutronitrile in ethanol.
- Crude Profile: Typically yields a 4:1 mixture favoring the 1,3-isomer (sterically favored).
- Purification:
 - Flash Chromatography: Silica gel. Eluent: Hexane/Ethyl Acetate (gradient 10% to 40% EtOAc).
 - Elution Order: The 1,5-isomer (more sterically crowded, often less polar) typically elutes before the 1,3-isomer.

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